molecular formula C17H14N2O2S B3870770 2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione

2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione

Cat. No. B3870770
M. Wt: 310.4 g/mol
InChI Key: HNKUDEUBFMFYBD-OMYAATJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione, also known as thiosemicarbazone, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for understanding various biological processes.

Mechanism of Action

The exact mechanism of action of 2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dioneazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Thiosemicarbazone has several advantages for use in lab experiments, including its high stability and solubility in water. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving 2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dioneazone, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanisms of action in various biological systems. Additionally, further research is needed to fully understand the potential advantages and limitations of 2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dioneazone for use in lab experiments.

Scientific Research Applications

Thiosemicarbazone has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

properties

IUPAC Name

2-[(E)-C-methyl-N-[(Z)-1-thiophen-2-ylethylideneamino]carbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10(14-8-5-9-22-14)18-19-11(2)15-16(20)12-6-3-4-7-13(12)17(15)21/h3-9,15H,1-2H3/b18-10-,19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKUDEUBFMFYBD-OMYAATJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C1=CC=CS1)C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(\C)/C1=CC=CS1)/C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-C-methyl-N-[(Z)-1-thiophen-2-ylethylideneamino]carbonimidoyl]indene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione
Reactant of Route 2
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2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione
Reactant of Route 3
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2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-{N-[1-(2-thienyl)ethylidene]ethanehydrazonoyl}-1H-indene-1,3(2H)-dione

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